molecular formula C23H15Cl2F3N2O B3036941 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole CAS No. 400086-80-8

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3036941
CAS No.: 400086-80-8
M. Wt: 463.3 g/mol
InChI Key: FFGFOAQGNDGHIJ-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with various functional groups, including dichlorophenyl, methoxy, diphenyl, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium methoxide to form 2,6-dichlorobenzyl methoxy. This intermediate is then reacted with 1,5-diphenyl-3-(trifluoromethyl)pyrazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the methoxy or dichlorophenyl groups with the nucleophile.

Scientific Research Applications

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(methyl)pyrazole
  • 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(ethyl)pyrazole
  • 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(fluoromethyl)pyrazole

Uniqueness

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O/c24-18-12-7-13-19(25)17(18)14-31-21-20(15-8-3-1-4-9-15)30(16-10-5-2-6-11-16)29-22(21)23(26,27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFOAQGNDGHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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